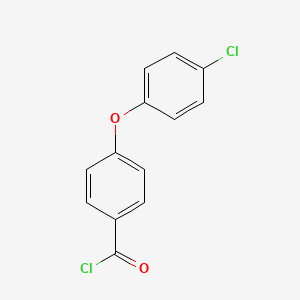

4-(4-Chlorophenoxy)benzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8Cl2O2 |

|---|---|

Molecular Weight |

267.10 g/mol |

IUPAC Name |

4-(4-chlorophenoxy)benzoyl chloride |

InChI |

InChI=1S/C13H8Cl2O2/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8H |

InChI Key |

MXACHZKCBUUPMG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)OC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Chlorophenoxy Benzoyl Chloride and Its Precursors

Carboxylic Acid Precursors in Chlorophenoxybenzoyl Chloride Synthesis

The primary precursor for the synthesis of 4-(4-chlorophenoxy)benzoyl chloride is 4-(4-chlorophenoxy)benzoic acid. This carboxylic acid is typically synthesized through an acylation reaction of diphenyl ether, followed by an oxidation step. The resulting acid then undergoes chlorination to yield the final acyl chloride product.

Thionyl Chloride Mediated Acyl Chlorination

A prevalent method for converting carboxylic acids to their corresponding acyl chlorides is through the use of thionyl chloride (SOCl₂). masterorganicchemistry.comyoutube.com This reagent is favored because the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture. masterorganicchemistry.comyoutube.com The reaction involves the carboxylic acid attacking the sulfur atom of thionyl chloride, which is followed by a series of steps leading to the formation of the acyl chloride. youtube.com

In a typical procedure, 4-(4-chlorophenoxy)benzoic acid is heated with an excess of thionyl chloride, often at reflux. prepchem.com The excess thionyl chloride can be removed by distillation under reduced pressure to yield the crude acyl chloride. For instance, a solution of 4-chlorobenzoic acid in thionyl chloride can be stirred at 80°C for several hours, followed by concentration under vacuum to obtain the crude 4-chlorobenzoyl chloride.

Phosphorus Pentachloride Applications in Acyl Chloride Formation

Phosphorus pentachloride (PCl₅) serves as another effective reagent for the conversion of carboxylic acids to acyl chlorides. wikipedia.orgchemtube3d.com The reaction with PCl₅ is generally vigorous and results in the formation of the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). doubtnut.comquora.com

The proposed mechanism involves the reaction of the carboxylic acid with PCl₅, which leads to the formation of the acyl chloride. chemtube3d.com While effective, PCl₅ is a solid and can sometimes be less convenient to handle than the liquid thionyl chloride. The choice between thionyl chloride and phosphorus pentachloride may depend on the specific substrate and the desired reaction conditions.

Catalytic Approaches in Synthetic Routes

To enhance the efficiency and selectivity of the acylation reaction, various catalytic approaches have been developed. These methods aim to improve reaction rates and yields under milder conditions.

Role of N,N-Dimethylformamide as Catalyst in Acyl Chlorination

N,N-Dimethylformamide (DMF) is a widely used catalyst in the synthesis of acyl chlorides from carboxylic acids using reagents like thionyl chloride or oxalyl chloride. prepchem.comwebsite-files.com Although often used in small, catalytic amounts, DMF can significantly accelerate the reaction rate. jcsp.org.pkresearchgate.net The catalytic action of DMF involves the formation of a Vilsmeier reagent, which is a more reactive electrophile than thionyl chloride itself. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst in the process.

The addition of a few drops of DMF to the reaction mixture of a carboxylic acid and thionyl chloride is a common practice to facilitate a smoother and faster conversion to the acyl chloride. prepchem.comresearchgate.net

Novel Catalytic Systems for Enhanced Yields and Selectivity

Research into novel catalytic systems continues to provide more efficient and environmentally benign pathways for acyl chloride synthesis. For example, copper triflate has been shown to be an effective catalyst for Friedel–Crafts benzoylation reactions, which are related to the synthesis of precursors for compounds like this compound. researchgate.net Such catalytic systems can offer advantages in terms of reusability and reduced waste generation.

Optimization of Reaction Conditions and Process Variables

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key variables include temperature, reaction time, solvent, and the ratio of reactants.

For the thionyl chloride mediated acylation, the reaction is often carried out at elevated temperatures, such as reflux, to ensure complete conversion. prepchem.com The reaction time can vary from a few hours to overnight, depending on the reactivity of the specific carboxylic acid. prepchem.comresearchgate.net The use of a solvent like toluene (B28343) or dichloromethane (B109758) can be beneficial in some cases. reddit.com

The optimization of these parameters is often determined empirically for each specific synthesis. For instance, studies on similar reactions have shown that the choice of solvent and temperature can significantly impact the yield and the formation of byproducts. researchgate.netresearchgate.net

Solvent Selection and Anhydrous Environment Effects

The choice of solvent and the maintenance of anhydrous (water-free) conditions are critical throughout the synthesis of this compound and its precursors. google.com Acyl chlorides, including the final product, are highly reactive towards water, readily hydrolyzing to form the corresponding carboxylic acid. wikipedia.org This necessitates the use of dry solvents and a moisture-free atmosphere, often achieved by working under an inert gas like nitrogen. researchgate.netprepchem.com

In the initial acylation of diphenyl ether, solvents like methylene (B1212753) chloride are employed. google.com For the final acylation step, converting 4-phenoxybenzoic acid to the acid chloride, toluene is a suitable solvent. google.com The purification of the final product and intermediates also requires anhydrous solvents such as toluene, petroleum ether, or alcohol-free chloroform (B151607) to prevent degradation. lookchem.com

The importance of an anhydrous environment cannot be overstated. The presence of water can lead to the decomposition of the desired acyl chloride, reducing the yield and purity of the final product.

Temperature and Reaction Time Optimization

Temperature and reaction time are crucial parameters that must be carefully controlled to optimize the yield and purity of this compound and its intermediates.

In the synthesis of related chlorobenzoyl chlorides, temperature control is critical. For instance, the chlorination of benzoyl chloride to produce monochlorobenzoyl chloride is carefully maintained between 0°C and 50°C to achieve high yields of the desired isomer. google.com Similarly, in the preparation of 4-fluorobenzoyl chloride, the initial chlorination reaction is conducted at 70-85°C, while the subsequent hydrolysis is carried out at 120-130°C. google.com

For the final acylation step to produce 4-phenoxybenzoyl chloride, a reflux in toluene at temperatures ranging from 40°C to 90°C for a period of 0.5 to 2 hours is typical. google.com In a related synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoyl chloride, the optimal temperature was found to be 110°C with a heating time of 1 hour. uad.ac.id These examples highlight the need for precise temperature and time control to maximize product formation and minimize side reactions.

Table 1: Temperature and Reaction Time in Related Syntheses

| Reaction | Temperature | Reaction Time | Reference |

|---|---|---|---|

| Chlorination of benzoyl chloride | 0°C - 50°C | Not specified | google.com |

| Chlorination of 4-fluorotoluene | 70°C - 85°C | Not specified | google.com |

| Hydrolysis of 4-fluorotrichlorotoluene | 120°C - 130°C | Not specified | google.com |

| Acylation to 4-phenoxybenzoyl chloride | 40°C - 90°C | 0.5 - 2 hours | google.com |

Isolation and Purification Techniques for Intermediates

The isolation and purification of intermediates, such as 4-phenoxybenzoic acid, are essential for obtaining a high-purity final product. Common techniques include filtration, recrystallization, and extraction.

After the oxidation of 4-phenoxyacetophenone to form 4-phenoxybenzoic acid, the intermediate is typically isolated by adjusting the pH of the reaction mixture to induce precipitation, followed by filtration. google.com Recrystallization from a suitable solvent, such as water for benzoic acid, is a standard method to purify the crude product. google.commiracosta.edu This process involves dissolving the impure compound in a hot solvent and allowing it to cool, whereupon the purified compound crystallizes out, leaving impurities in the solution.

For the purification of the final acyl chloride, which is sensitive to moisture, techniques like vacuum distillation are often employed. google.com Crystallization from anhydrous solvents like n-hexane at low temperatures can also be effective. prepchem.com In some cases, washing with a dilute sodium bicarbonate solution can remove acidic impurities, followed by drying and distillation or recrystallization. lookchem.com

Table 2: Purification Techniques for Intermediates and Final Product

| Compound | Purification Technique | Details | Reference |

|---|---|---|---|

| 4-Phenoxybenzoic acid | Precipitation and Filtration | Adjusting pH to induce precipitation. | google.com |

| Benzoic acid | Recrystallization | Using hot water as a solvent. | google.commiracosta.edu |

| 4-(4-phenoxyphenoxy)benzoyl chloride | Crystallization | From hot n-hexane at -15°C. | prepchem.com |

| Acyl chlorides (general) | Vacuum Distillation | To separate from non-volatile impurities. | google.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

In recent years, there has been a growing emphasis on developing more efficient and environmentally friendly methods for chemical synthesis. This includes the use of advanced techniques like microwave-assisted synthesis and a focus on principles of green chemistry such as atom economy and waste minimization.

Microwave-Assisted Synthesis of Derivatives

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds and derivatives. nih.govscienceandtechnology.com.vnsioc-journal.cn

For instance, the synthesis of benzotriazole (B28993) derivatives and 4-phenylquinazolin-2(1H)-one derivatives has been achieved with dramatically shorter reaction times and improved yields using microwave irradiation. nih.govnih.gov In the synthesis of 5-O-4-Chlorobenzoylpinostrobin, a derivative of pinostrobin, microwave irradiation was employed in a modified Schotten-Baumann reaction. ajgreenchem.com These examples suggest that microwave-assisted synthesis could be a viable and advantageous method for preparing derivatives of this compound, potentially offering a more efficient and environmentally benign route.

Atom Economy and Waste Minimization in Preparation

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The ideal atom economy is 100%, meaning no atoms are wasted as byproducts.

The traditional synthesis of acyl chlorides using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) often has a lower atom economy due to the formation of gaseous byproducts like sulfur dioxide (SO₂) and hydrogen chloride (HCl), or phosphorus oxychloride (POCl₃). chemguide.co.uk

Efforts to improve the environmental footprint of chemical processes focus on minimizing waste. This can be achieved through several strategies:

Catalytic Processes: Using catalysts can enable more efficient reactions with fewer byproducts. google.com

Solvent Selection: Choosing environmentally benign solvents or, where possible, conducting reactions under solvent-free conditions can significantly reduce waste. scienceandtechnology.com.vn

Waste Valorization: Exploring ways to convert byproducts into useful materials is another important aspect of waste minimization. For example, research has been conducted on using municipal solid waste incinerator ash, after chloride extraction, in the concrete industry. researchgate.netmdpi.com

Reactivity and Reaction Mechanisms of 4 4 Chlorophenoxy Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides. In this two-step mechanism, a nucleophile first attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.

The reaction of 4-(4-chlorophenoxy)benzoyl chloride with alcohols, a process known as esterification, yields the corresponding esters. This reaction is typically rapid and exothermic. chemguide.co.uk For instance, its reaction with ethanol (B145695) would produce ethyl 4-(4-chlorophenoxy)benzoate and hydrogen chloride gas. chemguide.co.uk

The general reaction can be represented as: C₁₃H₈Cl₂O₂ + R'OH → C₁₃H₈ClO₂(OR') + HCl

The reaction proceeds readily due to the high reactivity of the acyl chloride. chemguide.co.ukpearson.com The rate of this reaction can be influenced by the nature of the alcohol; for example, primary alcohols react more readily than bulkier secondary or tertiary alcohols due to reduced steric hindrance. pearson.com The reaction of benzoyl chlorides with alcohols is a well-established method for preparing esters. shout.educationgoogle.comresearchgate.net The reaction with phenols is also possible, leading to the formation of phenyl esters. shout.education

A summary of representative esterification reactions is provided in the table below.

| Alcohol/Phenol | Product |

| Methanol (B129727) | Methyl 4-(4-chlorophenoxy)benzoate |

| Ethanol | Ethyl 4-(4-chlorophenoxy)benzoate |

| Isopropyl alcohol | Isopropyl 4-(4-chlorophenoxy)benzoate |

| Phenol | Phenyl 4-(4-chlorophenoxy)benzoate |

This compound readily reacts with primary and secondary amines to form the corresponding amides. vedantu.comdoubtnut.com This amidation reaction is a crucial method for synthesizing a wide array of functionalized compounds with potential applications in various fields. nih.govnih.govfishersci.it The reaction is analogous to esterification, where the nitrogen atom of the amine acts as the nucleophile. vedantu.com

The general reaction with a primary amine is: C₁₃H₈Cl₂O₂ + R'NH₂ → C₁₃H₈ClO₂(NHR') + HCl

With a secondary amine, the reaction is: C₁₃H₈Cl₂O₂ + R'R''NH → C₁₃H₈ClO₂(NR'R'') + HCl

These reactions are often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct, which can otherwise form a non-nucleophilic ammonium (B1175870) salt with the unreacted amine. google.comgoogle.comresearchgate.net The Schotten-Baumann reaction conditions, which involve an amine, an acyl chloride, and a base, are commonly employed for this type of transformation. vedantu.com

The following table showcases the products from the reaction of this compound with various amines.

| Amine | Product |

| Ammonia | 4-(4-Chlorophenoxy)benzamide |

| Methylamine | N-Methyl-4-(4-chlorophenoxy)benzamide |

| Aniline | N-Phenyl-4-(4-chlorophenoxy)benzamide |

| Diethylamine | N,N-Diethyl-4-(4-chlorophenoxy)benzamide |

In a similar fashion to alcohols and amines, thiols can react with this compound to produce thioesters. wikipedia.orgorganic-chemistry.org The sulfur atom of the thiol acts as the nucleophile, attacking the carbonyl carbon. wikipedia.org

The general reaction is: C₁₃H₈Cl₂O₂ + R'SH → C₁₃H₈ClO₂(SR') + HCl

The synthesis of thioesters from acyl chlorides and thiols is a common and effective method. wikipedia.orgorganic-chemistry.org

Thioamides can also be synthesized, although their preparation from acyl chlorides is less direct. One common method involves the thionation of the corresponding amide using reagents like Lawesson's reagent or phosphorus pentasulfide. organic-chemistry.org Therefore, 4-(4-chlorophenoxy)benzamide, synthesized as described in the previous section, could be converted to 4-(4-chlorophenoxy)thiobenzamide. organic-chemistry.org Direct conversion of an acyl chloride to a thioamide is not a standard procedure. beilstein-journals.orgrsc.orgnih.govorganic-chemistry.orgnih.govresearchgate.netnih.gov

The table below illustrates the products formed from reactions involving thiols.

| Thiol | Product |

| Methanethiol | S-Methyl 4-(4-chlorophenoxy)thiobenzoate |

| Ethanethiol | S-Ethyl 4-(4-chlorophenoxy)thiobenzoate |

| Thiophenol | S-Phenyl 4-(4-chlorophenoxy)thiobenzoate |

Electrophilic Acylation Reactions

Beyond nucleophilic substitution at the acyl carbon, this compound can act as an electrophile in acylation reactions, particularly in the context of Friedel-Crafts reactions.

In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), this compound can acylate aromatic compounds. nih.govorganic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction leads to the formation of diaryl ketones. scribd.comnih.gov The Lewis acid coordinates to the carbonyl oxygen, but more importantly to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion. sigmaaldrich.com This acylium ion then attacks the electron-rich aromatic ring of the substrate. sigmaaldrich.comchemguide.co.uk

The general reaction with benzene (B151609) is: C₁₃H₈Cl₂O₂ + C₆H₆ --(AlCl₃)--> (4-(4-Chlorophenoxy)phenyl)(phenyl)methanone + HCl

Unlike Friedel-Crafts alkylation, the acylation reaction is typically not prone to polysubstitution because the resulting ketone is less reactive than the starting aromatic compound. organic-chemistry.org

The following table provides examples of products from Friedel-Crafts acylation with different aromatic substrates.

| Aromatic Substrate | Product |

| Benzene | (4-(4-Chlorophenoxy)phenyl)(phenyl)methanone |

| Toluene (B28343) | (4-(4-Chlorophenoxy)phenyl)(p-tolyl)methanone (major isomer) |

| Anisole (B1667542) | (4-(4-Chlorophenoxy)phenyl)(4-methoxyphenyl)methanone |

| Chlorobenzene (B131634) | (4-Chlorophenyl)(4-(4-chlorophenoxy)phenyl)methanone |

The position of acylation on the aromatic substrate is dictated by the directing effects of the substituents already present on the ring. researchgate.net Activating groups, such as alkyl or alkoxy groups, direct the incoming acyl group to the ortho and para positions. Due to steric hindrance, the para product is often the major isomer. scribd.com For instance, in the acylation of anisole, the main product is (4-(4-chlorophenoxy)phenyl)(4-methoxyphenyl)methanone. nih.gov Deactivating groups, with the exception of halogens, direct the incoming group to the meta position. Halogens are deactivating but ortho, para-directing. scribd.com

The choice of catalyst can significantly influence the outcome of Friedel-Crafts acylations. While aluminum chloride is a strong and common catalyst, other Lewis acids like ferric chloride, zinc chloride, or even strong Brønsted acids can be employed. The activity and selectivity of the catalyst can affect reaction rates and the distribution of isomers. researchgate.net In some cases, the use of milder catalysts can help to avoid side reactions or improve the selectivity for a particular product. The solvent can also play a role in the reaction, influencing the solubility of the reactants and the activity of the catalyst. scribd.comresearchgate.net

The table below summarizes the expected major products and the influence of directing groups in Friedel-Crafts acylation.

| Aromatic Substrate | Directing Group | Major Product |

| Toluene | -CH₃ (ortho, para-directing) | (4-(4-Chlorophenoxy)phenyl)(p-tolyl)methanone |

| Anisole | -OCH₃ (ortho, para-directing) | (4-(4-Chlorophenoxy)phenyl)(4-methoxyphenyl)methanone |

| Nitrobenzene | -NO₂ (meta-directing) | (4-(4-Chlorophenoxy)phenyl)(3-nitrophenyl)methanone |

| Chlorobenzene | -Cl (ortho, para-directing) | (4-Chlorophenyl)(4-(4-chlorophenoxy)phenyl)methanone |

Complex Reaction Scenarios and Side Product Formation

The reactivity of this compound, a derivative of benzoyl chloride, is characterized by the electrophilic nature of its carbonyl carbon. This reactivity profile makes it a valuable acylating agent in various organic transformations. However, the complexity of its structure and the conditions under which reactions are performed can lead to multiple reaction pathways and the formation of undesired side products.

Investigation of Multiple Substitution Pathways

In reactions such as Friedel-Crafts acylation, where this compound is used to introduce the 4-(4-chlorophenoxy)benzoyl group onto an aromatic substrate, the potential for multiple substitution products arises. The regiochemical outcome is primarily dictated by the directing effects of the substituents already present on the aromatic substrate.

For instance, in the acylation of a substituted benzene ring, the incoming acyl group can be directed to the ortho, meta, or para positions relative to the existing substituent. This can result in a mixture of isomeric products, complicating the purification process. An analogous situation is observed in the acylation of anisole with benzoyl chloride, where the reaction yields predominantly the para-substituted product (4-methoxyacetophenone), but also produces the ortho-isomer and phenyl benzoate (B1203000) as side products. frontiersin.org The ratio of these products is influenced by factors such as the catalyst, solvent, and reaction temperature. frontiersin.org

Furthermore, side reactions can lead to other unintended products. In the presence of nucleophilic functional groups on the substrate, such as hydroxyl groups, an esterification reaction can compete with the desired C-acylation, leading to the formation of an ester side product.

Steric and Electronic Effects on Reaction Outcomes

The outcome of reactions involving this compound is significantly influenced by both steric and electronic factors. ajgreenchem.comrsc.org

Electronic Effects: The 4-(4-chlorophenoxy) group exerts a complex electronic influence on the reactivity of the benzoyl chloride moiety. The ether oxygen atom has a lone pair of electrons that can be donated through resonance, potentially activating the aromatic ring it is attached to. Conversely, the high electronegativity of the oxygen and the chlorine atom exerts a strong electron-withdrawing inductive effect. This electron-withdrawing character is transmitted to the carbonyl carbon of the acyl chloride, increasing its electrophilicity.

Steric Effects: The sheer size of the 4-(4-chlorophenoxy) group introduces considerable steric hindrance. This bulkiness can play a crucial role in determining the regioselectivity of its reactions. In Friedel-Crafts acylations with substituted aromatic substrates, the large substituent may preferentially direct the acylation to the less sterically hindered position. For example, it would favor the para position over the more crowded ortho position. This steric hindrance can also slow down the rate of reaction with sterically demanding nucleophiles. rsc.org

Mechanistic Elucidation of Key Transformations

Understanding the detailed mechanisms of reactions involving this compound is essential for optimizing reaction conditions and maximizing the yield of desired products. This involves studying the kinetics, thermodynamics, and the transient species that are formed during the reaction.

Kinetics and Thermodynamics of Acylation Processes

The kinetics of acylation reactions using acyl chlorides are well-studied. The rate of these reactions is dependent on the concentration of the reactants, the nature of the solvent, the catalyst used, and the temperature.

Kinetic studies on the hydrolysis of related acyl compounds show that electron-withdrawing substituents increase the reaction rate. For example, p-chlorobenzoyl cyanide hydrolyzes about twice as fast as benzoyl cyanide across a wide pH range. rsc.org A similar trend is observed in Friedel-Crafts acylation, where the reactivity is enhanced by electron-withdrawing groups on the benzoyl chloride. rsc.org

| Acyl Chloride | Substrate | Relative Rate |

| Toluoyl Chloride | Toluene | 0.2 |

| Benzoyl Chloride | Toluene | 1.0 |

| Chlorobenzoyl Chloride | Toluene | 2.5 |

| This table displays the relative second-order rate constants for the aluminium chloride-catalysed acylation of toluene, illustrating the electronic effect of a chloro substituent. Data sourced from J. Chem. Soc., Perkin Trans. 2, 1972, 52-55. rsc.org |

Thermodynamic parameters, such as the activation energy (ΔE‡) and entropy of activation (ΔS‡), provide insight into the energy profile of the reaction. Studies on the solvolysis of related benzoyl compounds have shown that the introduction of 4-alkoxy groups leads to significant changes in these parameters. rsc.org For the benzoyl series, introducing such groups increases ΔE‡ while also increasing ΔS‡, indicating a complex interplay of electronic and solvation effects that define the reaction's energetic landscape. rsc.org

Identification of Reaction Intermediates and Transition States

The mechanism of reactions involving acyl chlorides typically proceeds through highly reactive intermediates.

Reaction Intermediates: In Friedel-Crafts acylation, the most critical intermediate is the acylium ion . masterorganicchemistry.com It is formed when the acyl chloride reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The Lewis acid coordinates to the carbonyl oxygen and facilitates the departure of the chloride ion, generating a resonance-stabilized acylium ion ([R-C=O]⁺). masterorganicchemistry.com This highly electrophilic species is then attacked by the aromatic substrate in the rate-determining step of the reaction. masterorganicchemistry.com

In addition to the acylium ion, other intermediates have been proposed under different reaction conditions.

Organoaluminum Complexes: In some Friedel-Crafts reactions, evidence suggests the formation of organoaluminum intermediates where the substrate is pre-treated with the Lewis acid before the addition of the acyl chloride. nih.gov

Mixed Anhydrides: In reactions where carboxylic acids are converted to acyl chlorides using reagents like phosphoryl chloride or in solid-phase synthesis, transient mixed anhydrides have been identified or proposed as the reactive intermediates. nih.gov

Transition States: Transition states are high-energy, fleeting configurations along the reaction coordinate that cannot be isolated but are essential to the reaction mechanism. In the context of acylation, the transition state for the attack of the aromatic ring on the acylium ion involves the partial formation of a new carbon-carbon bond and the disruption of aromaticity. For nucleophilic substitution at the carbonyl carbon, the mechanism often involves a tetrahedral carbonyl addition intermediate, which is formed through a transition state where the nucleophile is partially bonded to the carbonyl carbon. rsc.org The exact structure and energy of these transition states are typically investigated through computational chemistry methods.

Advanced Spectroscopic and Analytical Characterization Methodologies for 4 4 Chlorophenoxy Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 4-(4-Chlorophenoxy)benzoyl chloride. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a complete picture of the proton and carbon environments and their connectivities can be established.

Proton NMR (¹H-NMR) for Hydrogen Environments

Proton NMR (¹H-NMR) spectroscopy provides detailed information about the different types of protons and their immediate electronic environment within the this compound molecule. The aromatic protons of the two distinct phenyl rings exhibit characteristic chemical shifts and coupling patterns.

The protons on the benzoyl chloride moiety are typically found further downfield due to the electron-withdrawing effect of the carbonyl and chloro groups. For a related compound, 4-chlorobenzoyl chloride, the protons appear as two doublets, with the protons ortho to the carbonyl group resonating at approximately 8.03 ppm and the protons meta to the carbonyl group at around 7.48 ppm. chemicalbook.com This downfield shift is a direct consequence of the deshielding effect of the adjacent carbonyl group.

In this compound, the protons on the phenoxy ring are influenced by the ether linkage and the chlorine atom. Their chemical shifts would be expected in the aromatic region, with specific values dependent on their position relative to the substituents.

Table 1: Representative ¹H-NMR Data for a Related Structure (4-Chlorobenzoyl chloride)

| Protons | Chemical Shift (ppm) | Multiplicity |

| H ortho to COCl | 8.030 | d |

| H meta to COCl | 7.476 | d |

Note: Data is for 4-Chlorobenzoyl chloride and serves as a reference. chemicalbook.com

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy is employed to analyze the carbon framework of this compound. Each unique carbon atom in the molecule produces a distinct signal, providing a map of the carbon skeleton.

The carbonyl carbon of the benzoyl chloride group is characteristically found at a very low field, typically in the range of 165-175 ppm, due to the strong deshielding effect of the double-bonded oxygen and the chlorine atom. The carbon atoms of the aromatic rings appear in the range of approximately 115-160 ppm. The carbons directly bonded to the chlorine atoms and the ether oxygen will exhibit specific chemical shifts influenced by the electronegativity of these atoms. For instance, in 4-chlorobenzoyl chloride, the carbon attached to the chlorine shows a distinct chemical shift. chemicalbook.com

Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Atom | Predicted Chemical Shift Range (ppm) |

| Carbonyl Carbon (C=O) | 165 - 175 |

| Aromatic Carbons | 115 - 160 |

| Carbon bonded to Chlorine (phenoxy ring) | ~130 |

| Carbon bonded to Oxygen (phenoxy ring) | ~155-160 |

| Carbon bonded to Carbonyl group | ~135 |

Note: These are predicted ranges based on general principles and data from similar structures.

Two-Dimensional NMR Experiments (e.g., GCOSY, GHMBC, GHSQC) for Connectivity

To unequivocally assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are utilized.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY spectra would show correlations between adjacent protons on the same aromatic ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is crucial for assigning the ¹³C signals based on the already identified proton signals. columbia.edu Each cross-peak in an HSQC spectrum indicates a direct C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment shows correlations between protons and carbons that are two or three bonds away (and sometimes four in conjugated systems). columbia.edu This technique is particularly powerful for piecing together the molecular structure by identifying long-range connectivities. For example, the protons on one aromatic ring would show correlations to the carbons of the other ring through the ether linkage, and the protons on the benzoyl ring would show correlations to the carbonyl carbon.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of the compound, as the measured mass can be matched to a unique combination of atoms. For this compound (C₁₃H₈Cl₂O₂), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming the elemental composition. The ability of HRMS to form chloride adducts can also be utilized for the analysis of certain molecules. elsevierpure.comresearchgate.net

Electron Impact (EI) and Electrospray Ionization (ESI) Techniques

Both Electron Impact (EI) and Electrospray Ionization (ESI) are common ionization methods used in mass spectrometry, each providing different types of information. researchgate.net

Electron Impact (EI) Ionization : EI is a hard ionization technique that involves bombarding the sample with high-energy electrons, leading to the formation of a molecular ion (M⁺) and extensive fragmentation. nih.gov The resulting mass spectrum displays a characteristic fragmentation pattern that can be interpreted to deduce the structure of the molecule. For this compound, expected fragments would arise from the cleavage of the C-Cl bond, the C-O bond of the ether linkage, and the loss of the COCl group.

Electrospray Ionization (ESI) Ionization : ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.gov This is particularly useful for confirming the molecular weight of the compound. ESI-MS is often coupled with liquid chromatography (LC) for the analysis of complex mixtures. nih.gov For this compound, ESI-MS would be expected to show a prominent peak corresponding to its molecular weight.

LC-MS/MS in Reaction Mixture Analysis and Derivatization Studies

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of complex reaction mixtures and for studying the derivatization of molecules. nih.govnih.gov Its ability to separate components in a mixture and then provide mass-to-charge ratio information for both the parent ion and its fragments makes it invaluable for identifying known and unknown compounds. nih.gov

In the context of this compound, which is an acyl chloride, it can be used as a derivatizing agent itself. Benzoyl chloride and its derivatives are known to react with primary and secondary amines, phenols, and thiols. nih.govchromatographyonline.com This derivatization is often employed to enhance the chromatographic retention of polar analytes on reversed-phase columns and improve their ionization efficiency for mass spectrometric detection. chromatographyonline.comumich.edu The benzoylation reaction is typically rapid, often completed in under a minute at room temperature, and yields stable products. chromatographyonline.com

For instance, a general method for analyzing a wide range of neurologically relevant compounds utilizes benzoyl chloride derivatization followed by HPLC-MS/MS analysis. nih.govnih.gov This approach has been successfully applied to diverse and complex biological matrices such as tissue homogenates, serum, and cerebrospinal fluid. nih.govnih.gov The method demonstrates excellent sensitivity, with limits of detection for many compounds in the low nanomolar range. nih.gov

When analyzing reaction mixtures where this compound is a reactant or product, LC-MS/MS can be used to track its consumption or formation, as well as to identify byproducts and intermediates. The development of a suitable LC method would involve optimizing the mobile phase composition, often a mixture of acetonitrile (B52724) and water with an acid modifier like formic acid for MS compatibility, to achieve good separation of all components. sielc.com The mass spectrometer would then be set to monitor for the specific mass of this compound and its expected derivatives or degradation products.

A typical workflow for derivatization studies using a compound like this compound would involve:

Reaction: The analyte of interest is reacted with this compound under optimized conditions, often in a buffered solution to control pH. nih.gov

LC Separation: The resulting mixture is injected into an HPLC system, where the derivatized products are separated from unreacted starting materials and other byproducts.

MS/MS Detection: The separated components are introduced into the mass spectrometer. The instrument is operated in a mode that selects the derivatized parent ion, fragments it, and then analyzes the resulting fragment ions. This provides a unique fragmentation pattern that can be used for definitive identification and quantification.

The versatility of LC-MS/MS makes it an indispensable tool for both qualitative and quantitative analysis in studies involving this compound. nih.govnih.gov

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent feature in the IR spectrum of an acyl chloride is the strong carbonyl (C=O) stretching vibration. For benzoyl chloride, this peak appears around 1773 cm⁻¹. nist.gov In this compound, the presence of the electron-withdrawing chloro and phenoxy groups attached to the benzoyl ring would likely shift this frequency slightly.

Other significant peaks would include:

C-Cl Stretch: The stretching vibration of the chlorine atom attached to the carbonyl group typically appears in the region of 800-600 cm⁻¹.

Aromatic C-H Stretch: These vibrations are usually observed above 3000 cm⁻¹.

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon bonds within the two aromatic rings would appear in the 1600-1450 cm⁻¹ region.

C-O-C Stretch: The ether linkage (phenoxy group) would show characteristic asymmetric and symmetric stretching bands. The asymmetric C-O-C stretch is typically stronger and appears in the 1275-1200 cm⁻¹ range, while the symmetric stretch is weaker and found around 1075-1020 cm⁻¹.

Aromatic C-Cl Stretch: The vibration of the chlorine atom attached to the phenoxy ring would also be present, typically in the 1095-1080 cm⁻¹ range.

The table below summarizes the expected characteristic IR absorption bands for this compound.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | ~1770 |

| Acyl C-Cl | Stretch | 800-600 |

| Aromatic C-H | Stretch | >3000 |

| Aromatic C=C | Stretch | 1600-1450 |

| Ether (C-O-C) | Asymmetric Stretch | 1275-1200 |

| Ether (C-O-C) | Symmetric Stretch | 1075-1020 |

| Aromatic C-Cl | Stretch | 1095-1080 |

Note: The exact positions of these peaks can be influenced by the specific chemical environment and the physical state of the sample (e.g., KBr pellet, solution). nist.govnih.govnist.gov

By comparing the experimental IR spectrum of a synthesized sample to the expected absorption frequencies, one can confirm the presence of the key functional groups and thus the successful synthesis of this compound. nih.govnist.gov

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture, making them indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.govjocpr.com A robust HPLC method is crucial for determining the purity of the final product and for quantifying its concentration in reaction mixtures.

Method development for this compound would typically involve a reversed-phase approach, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. sielc.comjocpr.com The mobile phase often consists of a mixture of acetonitrile or methanol (B129727) and water, with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure good peak shape. sielc.com

Key parameters to optimize during HPLC method development include:

Column: The choice of stationary phase (e.g., C18, C8) and column dimensions (length, internal diameter, particle size) will affect the separation efficiency and analysis time. sielc.com

Mobile Phase: The ratio of organic solvent to water is adjusted to achieve the desired retention time for this compound. A gradient elution, where the mobile phase composition is changed over time, may be necessary to separate the target compound from impurities with different polarities. jocpr.com

Flow Rate: The speed at which the mobile phase passes through the column influences both the analysis time and the separation resolution. jocpr.com

Detection Wavelength: this compound contains aromatic rings and is expected to absorb UV light. A UV detector would be set to a wavelength where the compound exhibits maximum absorbance to ensure high sensitivity. jocpr.com

Once a suitable HPLC method is developed and validated, it can be used to monitor the progress of a reaction by periodically taking samples from the reaction mixture and analyzing them. This allows for the determination of when the reaction is complete, as indicated by the disappearance of the starting materials and the appearance of the product peak. libretexts.org

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. nih.gov While this compound itself has a relatively high boiling point, GC can be useful for analyzing any volatile byproducts or impurities that may be present in a sample. chromforum.org For example, in the synthesis of this compound, volatile starting materials or side-products could be monitored by GC.

However, direct injection of a reactive compound like an acyl chloride into a GC system can be problematic. chromforum.org The high temperatures of the injector and column can cause decomposition, and the compound may react with the stationary phase of the column. chromforum.org To overcome these issues, derivatization is often employed. The acyl chloride can be converted into a more stable and less reactive derivative, such as an amide or ester, before GC analysis. chromforum.org

For instance, a method for determining benzyl (B1604629) chloride in food samples utilizes headspace GC-MS. nih.gov This approach could potentially be adapted for volatile impurities related to this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitatively monitoring the progress of a chemical reaction. nih.govlibretexts.orgfishersci.ca It is particularly useful for quickly determining the presence of starting materials, products, and byproducts. libretexts.org

To monitor a reaction producing or consuming this compound, a small aliquot of the reaction mixture is spotted onto a TLC plate alongside spots of the pure starting material(s) and, if available, the pure product. libretexts.orgrochester.edu The plate is then developed in a suitable solvent system, which is chosen to give good separation between the different components. The progress of the reaction can be followed by observing the disappearance of the starting material spot and the appearance of the product spot over time. libretexts.org

Visualization of the spots on the TLC plate can be achieved by a few methods. Since this compound contains aromatic rings, it should be visible under UV light. nih.gov Staining with a chemical reagent, such as potassium permanganate (B83412) or an anisaldehyde solution, can also be used to visualize spots that are not UV-active. researchgate.net

While TLC is an excellent tool for qualitative assessment, it is generally not as accurate for quantitative analysis as HPLC or GC. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable single crystals of this compound itself might be challenging due to its reactivity, this technique is invaluable for characterizing its stable, crystalline derivatives.

By reacting this compound with other molecules to form crystalline products (e.g., amides, esters), it is possible to obtain single crystals suitable for X-ray diffraction analysis. The resulting crystal structure provides a wealth of information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds confirm the connectivity of the molecule and can provide insights into the electronic effects of the substituents. mdpi.comresearchgate.net

Intermolecular Interactions: The way in which the molecules pack together in the crystal lattice, including any hydrogen bonding or other non-covalent interactions, can be elucidated. researchgate.net

For example, the crystal structure of 4-chlorobenzyl chloride, a related compound, has been determined, revealing a planar chlorobenzene (B131634) ring with the CH₂Cl group oriented nearly orthogonally to it. mdpi.comresearchgate.net Similarly, the crystal structures of various benzophenone (B1666685) derivatives, which share some structural similarities, have been extensively studied. researchgate.net

The data obtained from X-ray crystallography of a derivative of this compound would provide unambiguous proof of its structure and offer valuable insights into its solid-state properties.

The table below presents hypothetical crystallographic data for a derivative of this compound, illustrating the type of information that can be obtained from such an analysis.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.432 |

| c (Å) | 22.789 |

| β (°) | 98.45 |

| Volume (ų) | 1234.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.456 |

| R-factor | 0.045 |

This is a hypothetical data table for illustrative purposes.

Computational Chemistry and Theoretical Studies on 4 4 Chlorophenoxy Benzoyl Chloride and Its Reactivity

Electronic Structure and Reactivity Prediction

The electronic structure of a molecule is fundamental to understanding its stability, properties, and how it interacts with other chemical species. Computational methods are powerful tools for elucidating this structure.

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational method that calculates the electronic structure of atoms, molecules, and solids. For a molecule like 4-(4-chlorophenoxy)benzoyl chloride, DFT calculations, likely using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational investigation. sigmaaldrich.com These calculations can predict a variety of molecular properties.

A primary output of DFT is the optimized molecular geometry, which describes the bond lengths, bond angles, and dihedral angles corresponding to the molecule's lowest energy conformation. For this compound, this would reveal the spatial arrangement of the two phenyl rings, the ether linkage, and the reactive benzoyl chloride group.

Furthermore, DFT calculations can determine key electronic properties that govern reactivity. These properties are often compiled in data tables for analysis.

Table 1: Hypothetical DFT-Calculated Molecular Properties of this compound

| Property | Predicted Value | Significance |

| Dipole Moment (Debye) | ~3-5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential (eV) | ~8-9 eV | The energy required to remove an electron; a measure of the molecule's ability to act as an electron donor. |

| Electron Affinity (eV) | ~1-2 eV | The energy released when an electron is added; a measure of the molecule's ability to act as an electron acceptor. |

| Total Energy (Hartree) | Specific calculated value | Represents the total electronic and nuclear energy of the molecule at its optimized geometry. |

Note: The values in this table are hypothetical and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orglibretexts.org The energies and spatial distributions of these orbitals are critical for predicting how a molecule will react.

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, FMO analysis would pinpoint the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The LUMO is expected to be localized primarily on the carbonyl carbon of the benzoyl chloride group, making it the primary site for nucleophilic attack. The HOMO would likely be distributed across the electron-rich phenoxy and chlorophenyl rings.

Table 2: Hypothetical Frontier Molecular Orbital Properties of this compound

| Orbital | Energy (eV) | Location of Maximum Density | Predicted Role in Reactions |

| HOMO | ~ -6 to -7 eV | Phenyl rings and oxygen atom | Electron donation in electrophilic aromatic substitution or complexation. |

| LUMO | ~ -1 to -2 eV | Carbonyl carbon of the benzoyl chloride group | Electron acceptance in nucleophilic acyl substitution reactions. |

| HOMO-LUMO Gap | ~ 4-6 eV | - | Indicator of chemical reactivity and stability. |

Note: The values in this table are hypothetical and based on general principles of FMO theory for similar compounds.

Mechanistic Investigations through Quantum Chemical Modeling

Beyond predicting static properties, computational chemistry can model the dynamic processes of chemical reactions, providing deep insights into reaction mechanisms.

Transition State Characterization and Activation Energies

When this compound undergoes a reaction, such as acylation of an amine or alcohol, it passes through a high-energy transition state. Quantum chemical modeling can locate the geometry of this transition state and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), a key determinant of the reaction rate. A lower activation energy corresponds to a faster reaction. For instance, in a reaction with a nucleophile, the transition state would likely involve the formation of a tetrahedral intermediate at the carbonyl carbon.

Elucidation of Reaction Pathways and Selectivity Rationalization

Computational modeling can map out the entire potential energy surface of a reaction, revealing the most favorable reaction pathway. For a multifunctional molecule like this compound, this can be particularly insightful. For example, it could be used to rationalize why a nucleophile preferentially attacks the benzoyl chloride group rather than undergoing substitution at the chlorophenyl ring. By comparing the activation energies for different potential reaction pathways, chemists can predict the major products and understand the factors controlling selectivity.

Spectroscopic Property Simulation and Correlation with Experimental Data

Computational methods can also predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical model.

For this compound, DFT calculations can simulate its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

IR Spectrum: The calculated vibrational frequencies can be correlated with the peaks in an experimental IR spectrum, helping to assign specific peaks to the stretching and bending of particular bonds, such as the C=O stretch of the benzoyl chloride and the C-O-C stretch of the ether linkage.

NMR Spectrum: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule, aiding in the interpretation of experimental ¹H and ¹³C NMR spectra.

UV-Vis Spectrum: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths, which can be compared to the experimental UV-Vis spectrum to understand the electronic structure and chromophores within the molecule.

By correlating these simulated spectra with experimental findings, researchers can gain confidence in the accuracy of their computational model and the insights it provides into the molecule's structure and reactivity.

Strategic Applications of 4 4 Chlorophenoxy Benzoyl Chloride As a Versatile Chemical Building Block

Precursor in Advanced Organic Synthesis

Synthesis of Complex Pharmacologically Relevant Scaffolds

The incorporation of the 4-(4-chlorophenoxy)phenyl group is a strategy employed in medicinal chemistry to explore new pharmacophores. While direct examples utilizing 4-(4-Chlorophenoxy)benzoyl chloride are not extensively reported in publicly accessible literature, the synthesis of related structures provides insight into its potential applications. For instance, the structurally similar 2-((4-chlorophenoxy)methyl)benzoyl chloride has been used as a precursor in the synthesis of novel 2-((4-chlorophenoxy)methyl)-N-(arylcarbamothioyl)benzamides. farmaciajournal.com These compounds were developed as potential antifungal agents, highlighting the utility of the chlorophenoxy moiety in designing biologically active molecules. farmaciajournal.com The research involved reacting the acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate, which was then reacted with various aromatic amines to produce a library of benzamide (B126) derivatives. farmaciajournal.com This synthetic route underscores how the reactive acyl chloride group of such precursors facilitates the construction of complex scaffolds.

Intermediate in Agrochemical Development (e.g., Herbicides, Pesticides)

In the field of agrochemicals, phenoxy herbicides represent an important class of compounds. The synthesis of novel derivatives is a continuous effort to find more effective and selective agents. Research into new potential antifungal agrochemicals has led to the development of 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives. nih.gov Although not directly synthesized from this compound, these structures demonstrate the relevance of the N-(phenoxyphenyl)benzamide core in creating compounds with significant activity against plant pathogenic fungi like Alternaria solani and Botrytis cinerea. nih.gov The development of such compounds often involves the coupling of a benzoyl chloride derivative with an appropriate amine, a role for which this compound is well-suited.

Role in Dye and Pigment Manufacturing

Currently, there is limited specific information available in scientific literature detailing the direct application of this compound in the manufacturing of dyes and pigments.

Synthesis of Polymer and Material Science Intermediates

The synthesis of high-performance polymers often relies on specialized monomers to impart desired properties such as thermal stability and specific mechanical characteristics. Benzophenone-containing polymers are of interest for their photo-reactivity and thermal resistance. The Friedel-Crafts acylation reaction is a fundamental method for producing benzophenone (B1666685) derivatives, which can then serve as monomers. For example, the acylation of aromatic compounds with various acyl chlorides is a standard procedure to create these intermediates. scribd.comscribd.com While specific examples detailing the use of this compound are not prevalent, it represents a potential monomer for creating polyamides or polyesters with a pendant chlorophenoxy group, which could influence properties like solubility, flame retardancy, and thermal stability.

Derivatization Agent in Advanced Analytical Methodologies

The use of derivatizing agents is a key strategy in analytical chemistry to enhance the performance of methods like liquid chromatography-mass spectrometry (LC-MS).

Enhancement of Detection Sensitivity and Selectivity in LC-MS

At present, specific studies employing this compound as a derivatization agent for LC-MS analysis are not found in the available literature. However, the general principle of using benzoyl chloride and its derivatives for this purpose is well-established. These reagents react with primary and secondary amines, phenols, and thiols, attaching a benzoyl group that improves the chromatographic retention and ionization efficiency of the analytes, thereby increasing detection sensitivity and selectivity.

Utility in Targeted Metabolomics of Polar Small Molecules

The analysis of polar small molecules in biological systems, a cornerstone of metabolomics, is often challenged by the poor retention of these analytes in reverse-phase liquid chromatography (RPLC) and their variable ionization efficiency in mass spectrometry (MS). Chemical derivatization is a powerful strategy to overcome these limitations, and acyl chlorides, such as benzoyl chloride and its analogues, are particularly effective derivatizing agents. nih.govchromatographyonline.com The derivatization of polar functional groups, including primary and secondary amines, phenols, and thiols, with a hydrophobic tag like the 4-(4-chlorophenoxy)benzoyl group significantly increases the hydrophobicity of the resulting derivatives. nih.gov This enhanced hydrophobicity leads to improved retention on RPLC columns, allowing for better separation from the sample matrix and other analytes.

The derivatization reaction with this compound, analogous to the well-documented Schotten-Baumann reaction with benzoyl chloride, proceeds under mild conditions and is typically rapid. chromatographyonline.com This reaction replaces an active hydrogen on the analyte with the 4-(4-chlorophenoxy)benzoyl moiety. The resulting derivative not only exhibits favorable chromatographic properties but can also enhance the sensitivity of detection by mass spectrometry. The introduced chemical group can improve the ionization efficiency of the analyte, leading to lower limits of detection. nih.govnih.gov

Research on benzoyl chloride as a derivatizing agent has demonstrated its broad applicability in the targeted analysis of a wide array of polar metabolites, including amino acids, biogenic amines, and neurotransmitters, in complex biological matrices such as plasma, cerebrospinal fluid, and tissue homogenates. nih.govnih.gov These studies have shown that benzoylation allows for the robust and sensitive quantification of dozens of polar metabolites in a single chromatographic run. Given these established benefits, this compound is a valuable tool for similar, and potentially more specialized, targeted metabolomics studies. The presence of the chlorine atom provides a distinct isotopic signature that can aid in the identification and quantification of the derivatized analytes by mass spectrometry.

Development of Novel Chromatographic Assays

The development of novel chromatographic assays is crucial for the selective and sensitive quantification of analytes in various samples. This compound serves as a key reagent in the development of such assays, particularly for high-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric detection. sdiarticle4.com The derivatization of target analytes with this reagent is a pivotal step in method development, especially for compounds that lack a suitable chromophore for UV detection or ionize poorly for MS analysis.

The 4-(4-chlorophenoxy)benzoyl group is a strong chromophore, meaning it absorbs UV light effectively. By attaching this group to a non-UV-absorbing analyte, the derivative becomes readily detectable by UV detectors. This principle is fundamental to the development of new HPLC-UV methods for a wide range of compounds. The choice of derivatizing agent is critical, and this compound offers advantages in terms of the stability of the resulting derivatives and the potential for selective detection at wavelengths where interference from matrix components is minimal.

In the context of LC-MS assay development, derivatization with this compound can significantly improve the assay's performance. As mentioned previously, the increased hydrophobicity of the derivatives enhances their retention and separation in RPLC. nih.gov Furthermore, the specific fragmentation pattern of the 4-(4-chlorophenoxy)benzoyl group upon collision-induced dissociation in tandem mass spectrometry (MS/MS) can be exploited for the development of highly selective and sensitive selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) assays. nih.govnih.gov

A summary of the advantages of using this compound in the development of chromatographic assays is presented in the table below.

| Feature | Advantage in Chromatographic Assay Development |

| Introduction of a Chromophore | Enables sensitive detection of non-UV-absorbing analytes by HPLC-UV. |

| Increased Hydrophobicity | Improves retention and separation of polar analytes in reversed-phase chromatography. nih.gov |

| Enhanced Ionization | Increases sensitivity in mass spectrometry-based detection. nih.govnih.gov |

| Specific Fragmentation | Allows for the development of highly selective and sensitive MS/MS methods. nih.govnih.gov |

| Stable Derivatives | Ensures robustness and reproducibility of the analytical method. chromatographyonline.com |

Catalytic Initiators and Cross-linking Agents (Analogous Applications)

While this compound may not be a primary catalytic initiator or cross-linking agent itself, its chemical reactivity as an acyl chloride allows for its involvement in analogous applications, particularly in polymer chemistry. Acyl chlorides are precursors to a variety of reactive species and can be used to modify polymers or initiate polymerization reactions.

One of the most significant analogous applications of benzoyl chlorides is in the synthesis of peroxides, which are widely used as free-radical initiators in polymerization. For instance, benzoyl chloride reacts with hydrogen peroxide to form benzoyl peroxide, a common initiator for the polymerization of vinyl monomers. wikipedia.org By extension, this compound could be used to synthesize the corresponding 4-(4-Chlorophenoxy)benzoyl peroxide, which could then act as a polymerization initiator. The properties of the resulting polymer may be influenced by the presence of the chlorophenoxy group in the initiator fragment.

In the realm of cross-linking, the reactivity of the acyl chloride group can be harnessed to form covalent bonds between polymer chains. For example, a difunctional molecule containing two acyl chloride groups can react with functional groups on polymer chains, such as hydroxyl or amine groups, to create a cross-linked network. While this compound is monofunctional, its derivatives could be designed for cross-linking applications. Furthermore, benzoyl chlorides are utilized in the synthesis of polymers with enhanced properties. For example, they are used in the Friedel-Crafts acylation of aromatic polymers to introduce benzoyl groups, which can improve properties like thermal stability and scratch resistance. researchgate.net

Moreover, in the production of polyurethanes, benzoyl chloride is sometimes added in small quantities to stabilize the prepolymer by neutralizing basic impurities that could catalyze unwanted side reactions and lead to premature cross-linking. researchgate.net This demonstrates the role of benzoyl chlorides in controlling cross-linking reactions in polymer systems. The analogous use of this compound could offer similar or modified reactivity and stability in such applications.

The table below summarizes the analogous applications of this compound in the context of catalytic initiation and cross-linking.

| Application Area | Role of this compound (Analogous) |

| Polymerization Initiation | Precursor to the synthesis of 4-(4-Chlorophenoxy)benzoyl peroxide, a potential free-radical initiator. wikipedia.org |

| Polymer Cross-linking | Can be used to synthesize multifunctional cross-linking agents. |

| Polymer Modification | Can be used in Friedel-Crafts reactions to introduce 4-(4-chlorophenoxy)benzoyl groups onto polymer backbones, potentially enhancing physical properties. researchgate.net |

| Polymerization Control | Can act as a stabilizer in polyurethane prepolymer synthesis to control the extent of cross-linking. researchgate.net |

Future Research Directions and Emerging Trends in Chlorophenoxybenzoyl Chloride Chemistry

Development of Sustainable and Eco-friendly Synthetic Routes

The chemical industry is increasingly moving towards "green chemistry" to minimize its environmental footprint. chemistryjournals.net This involves designing products and processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net For the synthesis of diaryl ethers, a core structural component of 4-(4-chlorophenoxy)benzoyl chloride, research is focused on developing more environmentally friendly methods.

Traditional methods for creating diaryl ethers often rely on the Ullmann condensation or nucleophilic aromatic substitution, which can require harsh reaction conditions and the use of metal catalysts like copper or palladium. jsynthchem.com Future research is geared towards creating these compounds under milder, metal-free conditions. organic-chemistry.org For instance, microwave-assisted synthesis is being explored as a way to significantly shorten reaction times and lower energy consumption. chemistryjournals.netorganic-chemistry.org One promising eco-friendly approach involves the catalyst-free and ligand-free coupling of nitroarenes and phenols, offering a cost-effective route to nonsymmetrical diaryl ethers. organic-chemistry.org

Another area of development is the use of greener solvents. Traditional organic solvents are often volatile and toxic. chemistryjournals.net Research into alternative solvents like water, ionic liquids, and supercritical fluids is a key aspect of making the synthesis of compounds like this compound more sustainable. chemistryjournals.net Furthermore, the use of biocatalysis, employing enzymes to drive reactions under mild conditions, presents another avenue for green synthesis, offering high specificity and reduced byproduct formation. chemistryjournals.net

Exploration of Novel Catalytic Systems for Selective Transformations

The reactivity of acyl chlorides like this compound is a cornerstone of their utility in synthesis. libretexts.orgchemguide.co.uk Novel catalytic systems are being investigated to control and enhance this reactivity for selective transformations. Palladium catalysis, for example, has been shown to mediate the addition of acid chlorides across unsaturated carbon-carbon bonds, a process that can generate complex molecules with high atom economy. nih.gov

Researchers are designing catalyst systems, such as those using palladium with specific ligands like Xantphos, to achieve transformations that were previously challenging. nih.govnih.gov These systems can enable the formal cleavage and addition of the C-COCl bond of an acid chloride across alkenes and alkynes, creating new acid chlorides with excellent stereoselectivity. nih.gov The development of such catalytic methods opens up new possibilities for creating intricate molecular architectures from relatively simple starting materials.

Furthermore, the combination of different catalytic approaches is a growing trend. For instance, combining transition metal catalysis with other techniques can unlock new reaction pathways. The goal is to develop robust and versatile catalytic systems that can tolerate a wide range of functional groups and operate under mild conditions, making the synthesis of complex molecules more efficient and sustainable. researchgate.net

Integration with Flow Chemistry for Process Intensification

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch reactor, is revolutionizing chemical manufacturing. frontiersin.orgvapourtec.com This approach offers numerous advantages, including enhanced safety, better heat and mass transfer, and improved reaction control. vapourtec.com For the synthesis involving this compound, integrating flow chemistry can lead to significant process intensification—making processes smaller, more efficient, and more cost-effective. mdpi.com

Flow microreactors, in particular, have gained attention for their ability to control fast and competitive reactions. researchgate.net The rapid mixing and precise temperature control in these systems can lead to higher yields and selectivities, especially in reactions involving highly reactive intermediates. researchgate.netjst.org.in For example, the synthesis of ketones from acid chlorides and organolithium reagents can be achieved with high selectivity using a flow microreactor. researchgate.net

The combination of flow chemistry with other enabling technologies, such as microwave irradiation, can further accelerate reactions and improve efficiency. frontiersin.orgnih.gov This integration allows for the development of automated, multi-step syntheses, which can streamline the production of complex molecules and reduce the need for isolating intermediates. nih.govresearchgate.net As the pharmaceutical and chemical industries continue to adopt these technologies, the synthesis of compounds derived from this compound is expected to become more efficient and scalable. jst.org.inresearchgate.net

Advanced Materials and Nanotechnology Applications

This compound is a crucial monomer in the synthesis of high-performance polymers like polyetherketones (PEKs) and polyetheretherketone (PEEK). specialchem.com These materials are prized for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, automotive, and medical industries. specialchem.com

Future research in this area is focused on creating advanced materials with tailored properties. One approach is the development of polymer nanocomposites, where nanoparticles are dispersed within a polymer matrix to enhance its properties. nanoshel.com For example, incorporating nano-sized silica (B1680970) (SiO2) into PEEK can improve its mechanical properties and surface characteristics, making it suitable for applications like dental and orthopedic implants. mdpi.com Similarly, graphene/PEEK nanocomposites have shown enhanced mechanical performance and electrical conductivity. researchgate.net

The versatility of polymers derived from this compound also extends to their use in nanotechnology. nanoshel.com These polymers can serve as matrices for various nanofillers, including carbon nanotubes and metal oxide nanowires, to create materials for sensors, batteries, and other electronic devices. nanoshel.com The ability to tune the properties of these materials by modifying the polymer structure and incorporating different nanomaterials opens up a vast field for future research and development.

Mechanistic Studies of Unprecedented Reactivity Patterns

A deeper understanding of the reaction mechanisms governing the chemistry of this compound is crucial for developing new synthetic methods and applications. While acyl chlorides are well-known for their reactivity towards nucleophiles, recent research has uncovered more intricate and sometimes unexpected reactivity patterns, particularly in the presence of transition metal catalysts. libretexts.orgnih.govquora.com

For example, studies have shown that under palladium catalysis, acid chlorides can undergo transformations that involve the cleavage of the C-C(acyl) bond in addition to the C(acyl)-Cl bond. nih.gov Density Functional Theory (DFT) calculations are being employed to investigate the plausible mechanistic pathways for these reactions, providing insights into the factors that control reactivity and selectivity. nih.gov

Researchers are also investigating the influence of steric and electronic factors on the reactivity of acyl chlorides in complex molecular environments. acs.org Understanding these subtle effects can help in designing more efficient and selective acylation reactions. Furthermore, studying the reactivity of related compounds, such as 2-(chloroseleno)benzoyl chloride, can provide valuable insights into the behavior of different electrophilic centers within the molecule. researchgate.net These fundamental studies are essential for pushing the boundaries of what is possible in the synthesis of complex molecules derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.